molecular formula C5H12N2O B3101454 N'-hydroxy-3-methylbutanimidamide CAS No. 139294-13-6

N'-hydroxy-3-methylbutanimidamide

Cat. No. B3101454
CAS RN: 139294-13-6
M. Wt: 116.16 g/mol
InChI Key: INTHNGLOSGQQNK-UHFFFAOYSA-N
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Description

N’-hydroxy-3-methylbutanimidamide is a chemical compound with the molecular formula C5H12N2O . It is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of N’-hydroxy-3-methylbutanimidamide involves the electrochemical conversion of nitro groups, which typically requires large amounts of reductants or scarce metals . This sustainable and powerful synthetic technique enables highly selective and scalable access by cathodic reduction of easily accessible nitro arenes .


Molecular Structure Analysis

The molecular structure of N’-hydroxy-3-methylbutanimidamide contains total 20 bond(s); 8 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 amidine derivative(s), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .


Physical And Chemical Properties Analysis

N’-hydroxy-3-methylbutanimidamide has a molecular weight of 116.16 . It is a solid at room temperature . The compound is oil in physical form .

Scientific Research Applications

Metabolic Effects in Skeletal Muscle

N'-hydroxy-3-methylbutanimidamide, as a derivative of beta-hydroxy-beta-methylbutyrate (HMB), shows significant influence on skeletal muscle. In a study conducted on male Wistar rats supplemented with HMB, there was a notable increase in muscle tetanic force and resistance to acute muscle fatigue. HMB supplementation led to increased glycogen content and ATP in both white and red portions of gastrocnemius muscle, indicating a marked change in oxidative metabolism, thus improving muscle strength and performance during intense contractions (Pinheiro et al., 2012).

Effects on AMPA Receptors

N'-hydroxy-3-methylbutanimidamide has implications on the expression and trafficking of AMPA receptors. Studies show that the Protein interacting with C kinase 1 (PICK1) plays a significant role in NMDA receptor-mediated internalization of glutamate receptor 2 (GluR2)-containing AMPARs, which contributes to inflammation-induced pain. This indicates that N'-hydroxy-3-methylbutanimidamide could be involved in pathways regulating pain and neuronal signaling (Wang et al., 2016).

Role in Wine Aroma Compounds

Research also delves into the quantitative determination of hydroxy acids, including derivatives of N'-hydroxy-3-methylbutanimidamide, in alcoholic beverages like wine. These compounds are considered precursors to relevant aroma compounds in wine, highlighting the role of N'-hydroxy-3-methylbutanimidamide derivatives in the sensory aspects of food and beverage industries (Gracia-Moreno et al., 2015).

Enzymatic and Electrochemical Oxidation

The compound's derivatives are subject to studies in enzymatic and electrochemical oxidation, which explore the redox potential, electron-transfer kinetics, and radical stability. Such studies have implications for biocatalysis and the understanding of metabolic pathways involving N-hydroxy compounds (Xu et al., 2001).

Safety and Hazards

N’-hydroxy-3-methylbutanimidamide is classified as a dangerous substance. It has hazard statements H315, H318, H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and use only under a chemical fume hood .

Future Directions

The future directions for the study of N’-hydroxy-3-methylbutanimidamide could involve further exploration of its synthesis methods, its potential applications in pharmaceuticals, and its mechanism of action . Additionally, more research is needed to understand its safety and hazards better .

properties

IUPAC Name

N'-hydroxy-3-methylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTHNGLOSGQQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-3-methylbutanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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